Hellebrigenin 3-acetate Hellebrigenin 3-acetate Hellebrigenin 3-acetate is a steroid lactone. It derives from a bufanolide.
Brand Name: Vulcanchem
CAS No.: 4064-09-9
VCID: VC1704321
InChI: InChI=1S/C26H34O7/c1-16(28)33-18-5-10-24(15-27)20-6-9-23(2)19(17-3-4-22(29)32-14-17)8-12-26(23,31)21(20)7-11-25(24,30)13-18/h3-4,14-15,18-21,30-31H,5-13H2,1-2H3/t18-,19+,20-,21+,23+,24-,25-,26-/m0/s1
SMILES: CC(=O)OC1CCC2(C3CCC4(C(CCC4(C3CCC2(C1)O)O)C5=COC(=O)C=C5)C)C=O
Molecular Formula: C26H34O7
Molecular Weight: 458.5 g/mol

Hellebrigenin 3-acetate

CAS No.: 4064-09-9

Cat. No.: VC1704321

Molecular Formula: C26H34O7

Molecular Weight: 458.5 g/mol

* For research use only. Not for human or veterinary use.

Hellebrigenin 3-acetate - 4064-09-9

Specification

CAS No. 4064-09-9
Molecular Formula C26H34O7
Molecular Weight 458.5 g/mol
IUPAC Name [(3S,5S,8R,9S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Standard InChI InChI=1S/C26H34O7/c1-16(28)33-18-5-10-24(15-27)20-6-9-23(2)19(17-3-4-22(29)32-14-17)8-12-26(23,31)21(20)7-11-25(24,30)13-18/h3-4,14-15,18-21,30-31H,5-13H2,1-2H3/t18-,19+,20-,21+,23+,24-,25-,26-/m0/s1
Standard InChI Key VIOBLZMEZRNYRR-XDFZRXKSSA-N
Isomeric SMILES CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@]4([C@H](CC[C@@]4([C@@H]3CC[C@@]2(C1)O)O)C5=COC(=O)C=C5)C)C=O
SMILES CC(=O)OC1CCC2(C3CCC4(C(CCC4(C3CCC2(C1)O)O)C5=COC(=O)C=C5)C)C=O
Canonical SMILES CC(=O)OC1CCC2(C3CCC4(C(CCC4(C3CCC2(C1)O)O)C5=COC(=O)C=C5)C)C=O

Introduction

Chemical Structure and Properties

Hellebrigenin 3-acetate (CAS: 4064-09-9) possesses a complex steroid structure characterized by an acetate group at the 3-position of the hellebrigenin backbone. The molecular formula of this compound is C26H34O7, with a molecular weight of 458.5 g/mol . Structurally, it is classified as a steroid lactone functionally related to bufanolides .

The systematic IUPAC name for Hellebrigenin 3-acetate is [(3S,5S,8R,9S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate . This complex nomenclature reflects the intricate stereochemistry and structural elements of the compound, which contribute to its specific biological activities.

Table 1: Physical and Chemical Properties of Hellebrigenin 3-acetate

PropertyValue
CAS Number4064-09-9
Molecular FormulaC26H34O7
Molecular Weight458.5 g/mol
ClassificationSteroid lactone, Bufadienolide
Other IdentifiersChEBI ID: CHEBI:5644, KEGG ID: C08867
Creation Date in PubChem2005-03-26
Last Modified in PubChem2025-02-22
Plant SpeciesPlant PartConfirmation Status
Bersama abyssinicaBarkConfirmed
Kalanchoe lanceolataNot specifiedReported
Kalanchoe laciniataNot specifiedReported
Helleborus niger L. ssp. nigerRhizomesConfirmed (previously disputed)

Biological Activities

Anti-Cancer Properties

One of the most significant biological activities of Hellebrigenin 3-acetate is its anti-cancer potential. Studies have demonstrated that this compound induces apoptosis (programmed cell death) in various cancer cell lines, including pancreatic carcinoma cells and promyelocytic leukemia cells. The mechanism of action involves the activation of caspases and modulation of autophagy pathways, critical processes in cancer cell death.

The compound has shown antiproliferative effects comparable to established chemotherapeutic agents like doxorubicin, highlighting its potential as a therapeutic candidate in oncology. This finding is particularly important as it suggests that Hellebrigenin 3-acetate could potentially serve as an alternative or complementary treatment option for cancer patients.

Research on Helleborus niger extracts, which contain Hellebrigenin 3-acetate, has demonstrated antiangiogenetic effects in human umbilical vein endothelial cells (HUVECs) and antiproliferative effects in multiple human cancer cell lines, including renal cancer cell (Caki-2), colon adenocarcinoma (DLD-1), gastric cancer (MKN-1), glioblastoma (LN229), and neuroblastoma (SK-N-SH) . The gastric cancer cell line MKN-1 showed the highest sensitivity to the treatment .

Molecular Mechanisms

Research on the interaction of Hellebrigenin 3-acetate with cellular pathways indicates that it influences multiple signaling cascades involved in cell survival and apoptosis. It has been shown to inhibit key proteins such as Akt, which plays a critical role in promoting cell survival. This inhibition may contribute to its ability to induce apoptosis in cancer cells.

Additionally, studies suggest that Hellebrigenin 3-acetate may sensitize cancer cells to other therapeutic agents, enhancing their efficacy when used in combination therapies. This synergistic effect is particularly valuable in cancer treatment strategies, where combination therapies are often employed to improve efficacy and reduce the development of drug resistance.

Biological ActivityTarget/MechanismObserved Effect
Anti-cancerInduction of apoptosisCell death in pancreatic carcinoma and promyelocytic leukemia cells
Molecular signalingInhibition of AktSuppression of cell survival pathways
Combination therapySensitization of cancer cellsEnhanced efficacy of other therapeutic agents
Cell death pathwaysActivation of caspasesPromotion of programmed cell death
AutophagyModulation of autophagy pathwaysInfluence on cellular degradation and recycling processes

Comparative Analysis with Related Compounds

Hellebrigenin 3-acetate shares structural and functional similarities with other bufadienolides, though its specific acetylation at the 3-position creates unique properties. Understanding these similarities and differences provides valuable insights into structure-activity relationships and potential therapeutic applications.

Helleborus niger, a source of Hellebrigenin 3-acetate, contains several other bioactive compounds. The main active ingredient of H. niger rhizomes is hellebrin, a steroidal cardiac diglycoside with utility for heart failure treatment . Both hellebrin and its aglycon hellebrigenin have been patented as lead compounds for cancer treatment .

Additional compounds in Helleborus niger with biological activities include:

  • Protoanemonin: possesses antibacterial, antifungal, cytotoxic, and antimutagenic activities

  • Anemonin: demonstrates antimicrobial, anti-inflammatory, and antimalarial properties

  • (−)-Ranunculin: exhibits cytotoxicity and antimutagenic activity

  • Various flavonoids and saponins with complex structures

The presence of these compounds alongside Hellebrigenin 3-acetate in natural sources suggests potential synergistic effects that warrant further investigation in the context of therapeutic applications.

Research Challenges and Future Directions

Despite the promising biological activities of Hellebrigenin 3-acetate, several challenges remain in its research and development as a potential therapeutic agent. One significant challenge has been the contradictory reports regarding its natural sources, particularly its presence in Helleborus niger L. ssp. niger . Recent research has helped clarify this issue, but continued investigation is necessary to fully understand its distribution in various plant species.

Another challenge lies in the complete characterization of the compound using advanced analytical techniques. Future research should employ Solid State NMR, UV, IR, and MS-MS analyses to fully elucidate the structural properties of Hellebrigenin 3-acetate .

The toxicological profile of Hellebrigenin 3-acetate represents another important area for future research. Acute, sub-acute, and chronic toxicity studies are essential to evaluate its safety for potential therapeutic applications . Understanding its pharmacokinetics, bioavailability, and potential side effects will be crucial for its development as a pharmaceutical agent.

Future research directions should also focus on:

  • Elucidating the detailed molecular mechanisms underlying its anti-cancer effects

  • Investigating its potential synergistic effects with established chemotherapeutic agents

  • Developing more efficient extraction or synthetic methods for obtaining the compound

  • Exploring its potential applications beyond cancer treatment

  • Conducting preclinical and, eventually, clinical studies to evaluate its efficacy and safety in humans

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